1H-Indole-3-acetonitrile, 4-nitro- chemical structure and physical properties
1H-Indole-3-acetonitrile, 4-nitro- chemical structure and physical properties
Introduction and Strategic Significance
In the landscape of advanced organic synthesis and drug development, 1H-Indole-3-acetonitrile, 4-nitro- (commonly referred to as 4-nitroindole-3-acetonitrile) serves as a highly specialized and critical building block[1]. The unique substitution pattern of this compound—featuring a strongly electron-withdrawing nitro group at the C4 position and a versatile acetonitrile moiety at the C3 position—makes it an indispensable intermediate[1][2].
For researchers and medicinal chemists, this compound is the gateway to synthesizing complex tricyclic frameworks, specifically the 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline core[2][3]. This core is the fundamental structural motif of numerous biologically active marine alkaloids, including batzelline C, isobatzelline C, and various nephilatoxins, which are actively investigated for their potent pharmacological properties[1][4].
Chemical Identity and Physical Properties
Understanding the physicochemical properties of 4-nitroindole-3-acetonitrile is crucial for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The electron-withdrawing nature of the C4-nitro group significantly reduces the basicity of the indole nitrogen and alters the electronic landscape of the C3-substituent, dictating its reactivity profile[1].
Table 1: Quantitative Identification and Physical Properties
| Property | Value / Description |
| Chemical Name | 1H-Indole-3-acetonitrile, 4-nitro- |
| Common Synonyms | 4-Nitroindole-3-acetonitrile; 4-nitro-1H-indole-3-acetonitrile |
| CAS Registry Number | 4770-06-3[5][6] |
| Molecular Formula | C₁₀H₇N₃O₂[5] |
| Molecular Weight | 201.18 g/mol [5][6] |
| Appearance | Crystalline solid (typically yellow needles when recrystallized)[1] |
| Solubility | Soluble in polar aprotic and protic organic solvents (MeOH, DMF, Formamide)[1][7] |
Mechanistic Synthesis Pathways
The Challenge of Traditional Synthesis
Historically, the most common synthetic approach to indole-3-acetonitriles involves the nucleophilic substitution of the dimethylamino group of gramines (obtained via the Mannich reaction of indoles) with a cyanide ion[1][4]. However, applying this traditional route to 4-substituted indoles is notoriously difficult. The steric hindrance and the powerful electron-withdrawing effect of the C4-nitro group make the preparation of 4-substituted gramines highly inefficient, often resulting in poor yields and unstable intermediates[1][3].
The Optimized One-Pot Sequential Approach
To bypass the limitations of gramine intermediates, a highly efficient one-pot sequential reduction-cyanation methodology was developed[1]. This approach directly utilizes 4-nitroindole-3-carboxaldehyde as the starting material.
Causality behind the experimental design:
-
Reduction: Sodium borohydride (NaBH₄) is used to reduce the aldehyde to a transient alcohol/imine intermediate[1][4].
-
Cyanation: Instead of isolating this unstable intermediate, an excess of sodium cyanide (NaCN) is introduced directly into the reaction mixture.
-
Solvent Dynamics: The choice of solvent is the most critical variable. Using pure methanol (MeOH) leads to a high percentage of a des-cyanated byproduct (4-nitroindole)[1]. By introducing formamide (NH₂CHO) as a co-solvent, the reaction environment stabilizes the intermediate, drastically suppressing byproduct formation and maximizing the yield of the target nitrile[1].
Table 2: Solvent Optimization and Yield Causality[1]
| Solvent System | Yield of Target Nitrile (7a) | Yield of Byproduct (8) |
| MeOH | 36% | 53% |
| MeOH - MeNHCHO (1:1, v/v) | 52% | 27% |
| MeOH - DMF (1:1, v/v) | 62% | 31% |
| MeOH - NH₂CHO (1:1, v/v) | 88% | 2% |
Experimental Protocol: Self-Validating One-Pot Synthesis
The following protocol outlines the optimized synthesis using the MeOH-NH₂CHO solvent system[1][4].
Step-by-Step Methodology:
-
Substrate Dissolution: In a dry, round-bottom flask, dissolve 86.0 mg (0.453 mmol) of 4-nitroindole-3-carboxaldehyde in a solvent mixture comprising 4 mL of anhydrous methanol and 4 mL of formamide (NH₂CHO)[1][4].
-
Intermediate Generation: Add 23.4 mg (0.619 mmol, ~1.3 mol eq.) of sodium borohydride (NaBH₄) to the solution[4]. Stir the mixture at room temperature for exactly 1 hour.
-
In-Process Control: Validate the complete consumption of the starting aldehyde via Thin-Layer Chromatography (TLC) before proceeding.
-
-
Nucleophilic Cyanation: Add 230.5 mg (4.70 mmol, ~10 mol eq.) of sodium cyanide (NaCN) to the reaction vessel[4].
-
Thermal Activation: Transfer the flask to an oil bath and reflux the mixture at 100°C for 12 hours with continuous magnetic stirring[1][4]. The elevated temperature provides the necessary activation energy for the cyanide nucleophile to displace the leaving group.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Evaporate the volatile solvents under reduced pressure.
-
Self-Validation/Purification: Recrystallize the crude residue directly from methanol to afford pure 4-nitroindole-3-acetonitrile as yellow needles. If TLC indicates trace impurities, purify the mother liquor via silica gel column chromatography using a CHCl₃ to MeOH-CHCl₃ (5:95, v/v) gradient[1].
-
One-pot synthetic workflow of 4-nitroindole-3-acetonitrile.
Applications in Drug Development & Natural Product Synthesis
The primary strategic value of 4-nitroindole-3-acetonitrile lies in its downstream application as a precursor for complex marine alkaloids[1][8].
By subjecting 4-nitroindole-3-acetonitrile to high-pressure catalytic hydrogenation, researchers can simultaneously reduce both the nitro group and the nitrile moiety[2][8]. This dual reduction triggers an intramolecular cyclization that efficiently yields 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline [2][3].
This tricyclic framework is the structural backbone of several high-value targets in drug discovery:
-
Batzelline C & Isobatzelline C: Marine alkaloids exhibiting significant cytotoxicity against cancer cell lines[1][4]. The use of 4-nitroindole-3-acetonitrile shortens the total synthesis of these compounds from eight steps to just seven[4].
-
SF 2140 & Nephilatoxins: Complex natural products where the indole-3-acetonitrile functionalization is a prerequisite for successful total synthesis[1][4].
Downstream synthesis of marine alkaloids from the tricyclic core.
References
- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes.mdma.ch.
- 4-Nitroindole-3-acetonitrile_CAS:4770-06-3.cmxx.com.
- Buy 3-Oxo-3-(pyridin-2-YL)propanoic acid (EVT-3489004) - EvitaChem.evitachem.com.
- Synthetic Philosophy: A Study Directed Toward Creation of an Ideal Synthetic Method and Its Application for Preventing Global Warming by Combating Desertification.researchgate.net.
- A SYNTHESIS METHOD OF INDOLE-3-METHANAMINE AND/OR GRA.semanticscholar.org.
Sources
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. 4-Ïõ»ùßÅßá-3-ÒÒëæ_CAS:4770-06-3 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]
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